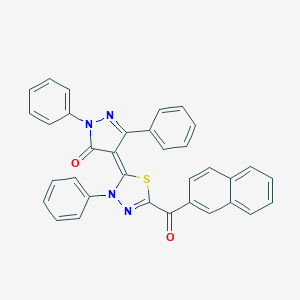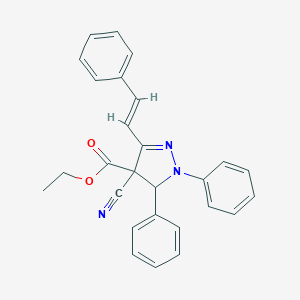![molecular formula C23H30BrN3O4 B283154 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B283154.png)
2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a brominated phenoxy group, a morpholinopropylamine moiety, and a methoxyphenylacetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a brominated phenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amine Alkylation: The resulting acylated product is then reacted with 3-morpholinopropylamine under basic conditions to introduce the morpholinopropylamine moiety.
Amide Formation: Finally, the intermediate product is coupled with 2-methoxyphenylacetic acid or its derivatives to form the desired acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interaction with proteins and cellular pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-Bromo-2-methoxyphenol: Shares the brominated phenol structure but lacks the morpholinopropylamine and acetamide moieties.
2-Methoxyphenylacetic acid: Contains the methoxyphenylacetic acid structure but does not have the brominated phenoxy group or the morpholinopropylamine moiety.
Uniqueness
2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.
特性
分子式 |
C23H30BrN3O4 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC名 |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H30BrN3O4/c1-29-22-6-3-2-5-20(22)26-23(28)17-31-21-8-7-19(24)15-18(21)16-25-9-4-10-27-11-13-30-14-12-27/h2-3,5-8,15,25H,4,9-14,16-17H2,1H3,(H,26,28) |
InChIキー |
XSKOOSKJSRJMGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
正規SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)

![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
